1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
Overview
Description
“1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 343564-14-7 . It has a molecular weight of 203.16 and its linear formula is C9H8F3NO .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C . Its water solubility is 0.763 mg/ml .
Scientific Research Applications
Novel Polyimides and Fluorinated Aromatic Diamines
A novel fluorinated aromatic diamine monomer was synthesized for the production of new fluorine-containing polyimides. These polyimides exhibited good solubility in polar organic solvents and excellent thermal stability, making them suitable for advanced material applications (Yin et al., 2005).
Electrophilic Trifluoromethylthiolation Reagent
The compound has been utilized as an electrophilic trifluoromethylthiolation reagent under copper catalysis. This application enables the transformation of a broad set of compounds into corresponding trifluoromethylthio compounds, showcasing its utility in synthetic chemistry (Huang et al., 2016).
Antiviral Activity
Research on the compound's derivatives has led to the synthesis of heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This indicates its potential in developing antiviral agents (Attaby et al., 2006).
Photoremovable Protecting Group
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone derivatives have been explored as a photoremovable protecting group for carboxylic acids. This innovative application suggests its significance in photochemical reactions, allowing controlled release of protected compounds (Atemnkeng et al., 2003).
Crystal Structure Analysis
The compound's derivatives have also been analyzed for their crystal structure, providing insights into molecular configurations and the impact of substitutions on molecular properties (Khalaji et al., 2008).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. This research underscores its potential in developing new antimicrobial agents, particularly against bacteria and fungi (Bochao et al., 2017).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions are essential for studying enzyme inhibition and activation mechanisms. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical assays.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling proteins, leading to altered cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes. These effects make it a potent modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . It also affects gene expression by binding to DNA or interacting with transcription factors. These molecular interactions result in changes in cellular functions and metabolic pathways, highlighting the compound’s significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered biochemical activities. Long-term exposure to this compound can result in sustained changes in cellular functions, making it essential to monitor its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity . Higher doses can lead to toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall biochemical activity. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution profile is critical for understanding its site-specific effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXQCKJRBOBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624655 | |
Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343564-14-7 | |
Record name | 1-[4-Amino-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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